N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-pentyl-oxalamide
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Overview
Description
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pentyl-oxalamide is a synthetic compound characterized by the presence of an adamantane group, a thiazole ring, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pentyl-oxalamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Adamantane Group: The adamantane group can be introduced via a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Formation of the Oxalamide Moiety:
Industrial Production Methods
Industrial production of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pentyl-oxalamide may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pentyl-oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxalamide moiety can be modified by reacting with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxalamides.
Scientific Research Applications
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pentyl-oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pentyl-oxalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-benzyl-oxalamide
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-decyl-oxalamide
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-dodecyl-oxalamide
Uniqueness
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pentyl-oxalamide is unique due to its specific combination of the adamantane group, thiazole ring, and pentyl-substituted oxalamide moiety. This unique structure imparts distinct physicochemical properties and potential biological activities, differentiating it from other similar compounds.
Properties
Molecular Formula |
C20H29N3O2S |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-pentyloxamide |
InChI |
InChI=1S/C20H29N3O2S/c1-2-3-4-5-21-17(24)18(25)23-19-22-16(12-26-19)20-9-13-6-14(10-20)8-15(7-13)11-20/h12-15H,2-11H2,1H3,(H,21,24)(H,22,23,25) |
InChI Key |
ZYVMJIUAWAJZAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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